1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

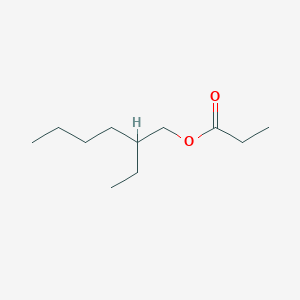

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as 4-hydroxybutyl benzene-1,4-dicarboxylate or 4-hydroxybutyl benzenedicarboxylate (4-HBBD), is an organic compound used in a variety of scientific applications. It is an ester of 1,4-benzenedicarboxylic acid and 4-hydroxybutanol, and is a colorless solid with a molecular weight of 218.24 g/mol. 4-HBBD is a versatile compound, and can be used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry.

Scientific Research Applications

Chemical Addiction and Toxicity

Research has highlighted the addictive properties and toxic effects associated with substances like gamma-hydroxybutyric acid (GHB) and its precursors, including 1,4-butanediol (1,4-BD), which share pharmacokinetic properties with 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester. Such substances are highly addictive, likely through a GABAB receptor-related mechanism, and withdrawal symptoms can be severe, necessitating medical intervention. The severity of these addictions and the challenges in treatment, including high relapse rates, underscore the need for further research into effective treatments and prevention strategies (Brunt, van Amsterdam, & van den Brink, 2014).

Environmental Occurrence and Toxicity of Parabens

Parabens, which include esters of para-hydroxybenzoic acid similar in chemical structure to this compound, have been extensively studied due to their widespread use and potential as endocrine disruptors. Despite their biodegradability, parabens persist in the environment, leading to ubiquitous presence in surface water and sediments. This persistence, coupled with their ability to form more stable and potentially toxic chlorinated by-products, calls for more in-depth research into their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Biotechnological Applications

Lactic acid, a hydroxycarboxylic acid like this compound, serves as a key feedstock in biotechnological applications for producing biodegradable polymers and other valuable chemicals via both chemical and biotechnological routes. This highlights the potential of hydroxycarboxylic acids in green chemistry and their role in developing sustainable industrial processes (Gao, Ma, & Xu, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is the production of poly (butylene terephthalate) . This compound is a thermoplastic engineering polymer .

Mode of Action

The compound interacts with its targets by serving as a monomer in the production of poly (butylene terephthalate). The resulting changes include the formation of a polymer that has applications in various industries due to its desirable properties such as high strength, electrical insulation, and chemical resistance .

Biochemical Pathways

The compound affects the biochemical pathway involved in the production of poly (butylene terephthalate). The downstream effects of this pathway include the creation of a versatile material used in manufacturing sectors such as automotive, electrical, and consumer goods .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the synthesis of poly (butylene terephthalate). This polymer has a wide range of applications due to its excellent mechanical and electrical properties .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature should be dry and at room temperature to maintain its stability . Furthermore, the compound’s efficacy in producing poly (butylene terephthalate) may be influenced by factors such as temperature and pressure during the polymerization process.

Biochemical Analysis

Biochemical Properties

The role of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester in biochemical reactions is primarily associated with the production of poly(butylene terephthalate), a thermoplastic engineering polymer . It can also be used for the biodegradation of aliphatic-aromatic copolyesters

Molecular Mechanism

It is likely to exert its effects at the molecular level through its involvement in the synthesis of poly(butylene terephthalate) and the biodegradation of aliphatic-aromatic copolyesters .

Properties

IUPAC Name |

4-(4-hydroxybutoxycarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBMQTZOKFYGNH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

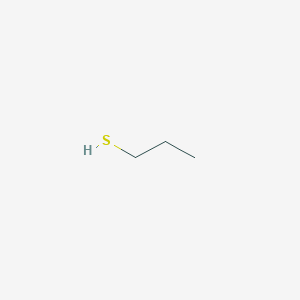

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622185 |

Source

|

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63317-89-5 |

Source

|

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

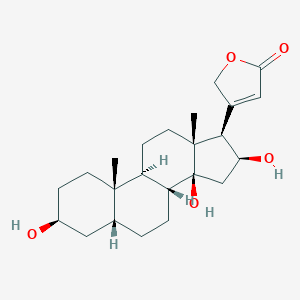

![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)

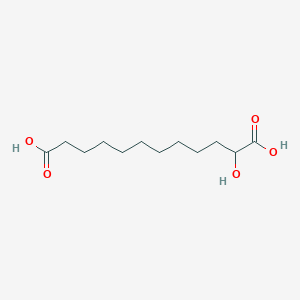

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)